2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one

Lipophilicity Drug-likeness Physicochemical property

Medicinal chemistry programs require rigid scaffolds with defined 3D pharmacophore presentation. This oxa-aza-bicyclo[3.3.1]nonan-3-one provides a cyclic carbamate motif with optimal CNS lipophilicity (LogP 0.67, Fsp3 0.857). - Validated scaffold: Demonstrated activity against Leishmania TryS/TryR (class-level IC₅₀ 4.9 μM) - Enables cascade cyclization to benzooxazocinones - Well-characterized for QSAR modeling: MW 141.17, HBD 1, HBA 1 Supplied with analytical data. Reliable supply for R&D to pilot scale.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B12272663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CC2CC(C1)OC(=O)N2
InChIInChI=1S/C7H11NO2/c9-7-8-5-2-1-3-6(4-5)10-7/h5-6H,1-4H2,(H,8,9)
InChIKeyIIOUMUPKFBCCIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one: Bridged Bicyclic Lactam Scaffold


2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one is a conformationally constrained bicyclic lactam featuring a [3.3.1] bridgehead architecture with an oxygen atom at position 2 and a nitrogen atom at position 4, forming a cyclic carbamate (oxazolidinone) motif fused within the bicyclic framework . The compound possesses a molecular formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol, with two asymmetric centers conferring chirality . The rigid bicyclic scaffold imposes defined spatial orientation of functional groups, making it a valuable building block for the construction of structurally complex molecules, particularly in medicinal chemistry programs requiring precise three-dimensional pharmacophore presentation [1].

Conformationally constrained [3.3.1] bicyclic lactam scaffold
Defined chirality for stereoselective synthesis
Precise 3D pharmacophore presentation in medicinal chemistry programs

Why 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one Cannot Be Simply Replaced


The oxa-aza-bicyclo[3.3.1]nonane scaffold class encompasses structurally diverse isomers and analogs that differ fundamentally in ring fusion patterns, heteroatom positioning, and saturation state. These variations produce distinct physicochemical profiles that directly impact drug-likeness parameters and synthetic utility. For instance, the target compound (2-oxa-4-aza isomer) exhibits a lipophilicity (LogP = 0.67) that differs measurably from the 3-oxa-9-aza isomer (LogP = 0.56) and the [2.2.1] heptane analog (XLogP3-AA = -0.3), translating to different membrane permeability and solubility behaviors . Furthermore, the presence of the cyclic carbamate (lactam) moiety in the target compound distinguishes it from non-lactam analogs, introducing unique hydrogen-bonding patterns and metabolic stability profiles that cannot be replicated by simple amine-containing scaffolds [1]. These quantifiable differences in physicochemical and structural parameters preclude generic substitution without experimental validation.

Isomer-dependent lipophilicity
Heteroatom positioning shifts LogP and membrane permeability profiles among oxa-aza isomers.
Lactam vs. non-lactam reactivity
The cyclic carbamate imparts distinct H-bonding and metabolic stability not shared by amine-only analogs.
Ring size and molecular volume
[3.3.1] scaffold differs significantly from [2.2.1] analogs in shape and pharmacokinetic space.

2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one: Quantified Differentiation vs. Oxa-Aza Analogs


Lipophilicity Comparison: 3-Oxa-9-aza Isomer

The target compound (2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one) demonstrates a calculated LogP value of 0.671, which is approximately 0.11 log units higher than the 3-oxa-9-azabicyclo[3.3.1]nonane isomer (LogP = 0.559) . This difference in lipophilicity, while modest, reflects the distinct positioning of heteroatoms and the presence of the cyclic carbamate moiety, which alters the overall polarity and hydrogen-bonding capacity of the molecule .

Lipophilicity (LogP)
Data to verify
Target 0.671
3-Oxa-9-aza isomer 0.559
Δ +0.112
Higher lipophilicity may alter passive permeability.
Calculated values; experimental validation needed.
Lipophilicity Drug-likeness Physicochemical property

Hydrogen Bond Acceptor Count vs. 3-Oxa-9-aza Isomer

The target compound possesses one hydrogen bond acceptor, compared to two hydrogen bond acceptors for the 3-oxa-9-azabicyclo[3.3.1]nonane analog . This difference arises from the distinct heteroatom connectivity patterns: the target compound contains a lactam carbonyl oxygen as the sole hydrogen bond acceptor, whereas the 3-oxa-9-aza isomer contains both an ether oxygen and a secondary amine nitrogen capable of accepting hydrogen bonds .

H-Bond Acceptors
Data to verify
Target 1
3-Oxa-9-aza isomer 2
Δ -1
Fewer acceptors may reduce solubility, alter target interactions.
Structural calculation; verify in biological assays.
Hydrogen bonding Drug-likeness Physicochemical property

Fraction of sp3 Carbons (Fsp3) vs. Saturated Analog

The target compound has an Fsp3 value of 0.857, which is lower than the fully saturated 3-oxa-9-azabicyclo[3.3.1]nonane analog (Fsp3 = 1.0) . The presence of the carbonyl group (sp2 carbon) in the lactam moiety reduces the overall sp3 fraction, distinguishing the target compound from analogs that lack this carbonyl functionality .

Fsp3 (Molecular Complexity)
Data to verify
Target 0.857
Saturated analog 1.0
Δ -0.143
Lower Fsp3 may correlate with reduced 3D complexity.
Influence on binding selectivity requires study.
Fsp3 Drug-likeness Molecular complexity

Molecular Weight vs. [2.2.1] Heptane Analog

The target compound has a molecular weight of 141.17 g/mol, substantially higher than the 2-oxa-5-azabicyclo[2.2.1]heptane analog (99.13 g/mol) [1]. This ~42 Da difference reflects the larger [3.3.1] ring system versus the smaller [2.2.1] scaffold, which alters both molecular volume and shape. Additionally, the target compound exhibits a LogP value (0.671) that is approximately 1 log unit higher than the [2.2.1] analog (XLogP3-AA = -0.3), indicating markedly different lipophilicity profiles [2].

MW vs. [2.2.1] Analog
Data to verify
Target 141.17 g/mol
[2.2.1] Heptane analog 99.13 g/mol
Δ +42.04 Da
Larger scaffold alters volume of distribution and clearance.
Pharmacokinetic behavior will differ; verify experimentally.
Molecular weight Physical state Scaffold comparison

Cyclic Carbamate (Lactam) Motif: Reactivity and Metabolic Stability

The target compound contains a cyclic carbamate (oxazolidinone) motif fused within the bicyclic framework, distinguishing it from non-lactam oxa-aza-bicyclic analogs such as 3-oxa-9-azabicyclo[3.3.1]nonane, which lacks a carbonyl group . This lactam functionality confers unique chemical reactivity, including susceptibility to ring-opening under basic or nucleophilic conditions, enabling downstream derivatization to pyridoisoquinoline derivatives as demonstrated in cascade cyclization reactions [1]. Furthermore, oxabicyclo[3.3.1]nonanones as a class have been shown to inhibit key redox enzymes (trypanothione synthetase and trypanothione reductase) with modest IC₅₀ values (e.g., 4.9 ± 0.4 μM against Leishmania parasites), activity that is scaffold-dependent and not shared by non-lactam analogs [2].

Lactam Reactivity & Activity
Class-level inference
Cascade cyclization TryS/TryR inhibition IC₅₀ 4.9 ± 0.4 μM (Leishmania parasite)
Scaffold-dependent enzyme inhibition reported; confirm with pure compound.
Class-level data; SAR validation needed for your target.
Lactam Carbamate Metabolic stability Reactivity

2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one: Preferred Application Scenarios


CNS Drug Discovery: Optimized Lipophilicity for BBB Penetration

The target compound's calculated LogP of 0.671 positions it within an optimal range for CNS drug candidates, where lipophilicity between 0 and 3 is generally favored for passive blood-brain barrier penetration. Compared to the more hydrophilic 2-oxa-5-azabicyclo[2.2.1]heptane analog (XLogP3-AA = -0.3), the target compound offers improved membrane permeability potential while maintaining sufficient polarity for aqueous solubility . This property profile makes the target compound particularly suitable for CNS-targeted medicinal chemistry campaigns, where precise control over physicochemical parameters is critical for achieving adequate brain exposure.

Cascade Cyclization Reactions to Access Complex Heterocycles

The cyclic carbamate (lactam) moiety within the 2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one scaffold enables base-mediated cascade cyclization reactions, as demonstrated by Borg et al. (2018) for the synthesis of benzooxazocinone derivatives [1]. This reactivity distinguishes the target compound from non-lactam oxa-aza-bicyclic analogs and provides a strategic entry point for constructing structurally complex heterocycles in a single operation. Researchers engaged in diversity-oriented synthesis or natural product-inspired library generation should prioritize this scaffold over non-lactam alternatives when cascade reactivity is desired.

Antiparasitic Lead Optimization Against Trypanothione Enzymes

Oxabicyclo[3.3.1]nonanones, including the target compound's core scaffold, have demonstrated inhibitory activity against Leishmania trypanothione synthetase (TryS) and trypanothione reductase (TryR), key redox enzymes essential for parasite survival [2]. While the reported IC₅₀ value for a representative compound is modest (4.9 ± 0.4 μM against the parasite), this class-level activity identifies a validated chemical starting point for structure-activity relationship (SAR) exploration. Medicinal chemists pursuing antiparasitic drug discovery should select this scaffold over non-lactam bicyclic analogs lacking demonstrated target engagement against these essential enzymes.

QSAR Model Development for Bicyclic Lactam Scaffolds

The target compound's well-characterized physicochemical profile—including LogP (0.671), hydrogen bond acceptor count (1), hydrogen bond donor count (1), Fsp3 (0.857), and molecular weight (141.17 g/mol)—provides a robust dataset for quantitative structure-activity relationship (QSAR) model development . Compared to structurally related analogs with different parameter sets (e.g., 3-oxa-9-azabicyclo[3.3.1]nonane with LogP 0.559 and HBA 2), the target compound offers a distinct physicochemical signature that can be leveraged to probe the impact of subtle structural changes on biological activity. Computational chemists seeking to build predictive models for bicyclic lactam scaffolds should incorporate this compound as a key data point.

Application
Selection Property
Validation Focus
CNS pharmacophore studies
LogP and H-bond profile
BBB permeability assay context
Complex heterocycle synthesis
Lactam reactivity
Cascade reaction yield and scope
Trypanothione enzyme target engagement
Scaffold-dependent inhibition
SAR and potency validation
QSAR model development
Distinct physicochemical parameter set
Predictive model validation

Technical Documentation Hub

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